molecular formula C19H19N5O3S2 B15110862 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B15110862
M. Wt: 429.5 g/mol
InChI Key: HFEWWRFZFLOVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a thiadiazolylsulfanyl methyl group

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core and subsequent substitution reactions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, followed by the introduction of the 3,4-dimethoxyphenyl group, the methyl group, and the thiadiazolylsulfanyl methyl group under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups on the phenyl ring makes it susceptible to oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under appropriate conditions, potentially affecting the pyrazolo[1,5-a]pyrimidin-7(4H)-one core or the thiadiazolylsulfanyl group.

    Substitution: The aromatic ring and the pyrazolo[1,5-a]pyrimidin-7(4H)-one core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical mechanisms. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which distinguish it from these similar compounds.

Properties

Molecular Formula

C19H19N5O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H19N5O3S2/c1-10-17(12-5-6-14(26-3)15(7-12)27-4)18-20-13(8-16(25)24(18)23-10)9-28-19-22-21-11(2)29-19/h5-8,23H,9H2,1-4H3

InChI Key

HFEWWRFZFLOVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.